5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
Description
5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its structure features:
- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety protecting the α-amino group, enabling orthogonal deprotection under basic conditions .
- tert-Butoxy (OtBu) group: Protecting the γ-carboxylic acid of glutamic acid, which is acid-labile and removed via trifluoroacetic acid (TFA) .
- Pentanoic acid backbone: A five-carbon chain with a central amino group and dual carboxyl functionalities .
This compound is critical in solid-phase peptide synthesis (SPPS), particularly for introducing glutamic acid residues with orthogonal protection .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXCALUHMPIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868056 | |
| Record name | 5-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 9-Fluorenylmethanol: The synthesis begins with the reaction of 9-fluorenylmethanol with dimethylformamide (DMF) under basic conditions to form 9-fluorenylmethanol amide.
Formation of Fmoc-D-Glu: The next step involves reacting D-glutamic acid with 9-fluorenylmethanol amide under basic conditions to produce Fmoc-D-Glu.
Protection with Tert-Butyl Ester: Finally, Fmoc-D-Glu is reacted with tert-butyl chloroformate (OtBu-Cl) under basic conditions to yield 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid undergoes deprotection reactions to remove the Fmoc and OtBu groups.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for OtBu deprotection.
Base (e.g., Sodium Hydroxide): Used in the initial synthesis steps.
Major Products Formed:
Fmoc-D-Glu: Formed after deprotection of the OtBu group.
D-Glu: Formed after complete deprotection of both Fmoc and OtBu groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering and structural biology.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their potential as therapeutic agents in various diseases.
Industry:
Mechanism of Action
Mechanism: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting prematurely, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow the amino and carboxyl groups to react and form peptide bonds .
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a building block in peptide synthesis. the peptides synthesized using this compound can have various biological targets and pathways depending on their sequence and structure .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound exists in both S and R configurations, depending on the stereochemistry of the α-carbon:
Key Insight: The (R)-isomer is less common and often employed in synthesizing D-amino acid-containing peptides, which exhibit enhanced metabolic stability .
Structural Analogues with Modified Backbones
Shorter Chain Derivatives
- 4-(tert-Butoxy)-2-Fmoc-amino-butanoic acid: A four-carbon variant with reduced steric hindrance, facilitating coupling in constrained peptide sequences .
- (2S,3R)-4-(tert-butoxy)-2-Fmoc-amino-3-methyl-4-oxobutanoic acid: Features a methyl branch at C3, altering conformational flexibility in peptides .
Extended Chain Derivatives
- Fmoc-Lys(Pal-Glu-OtBu)-OH: Incorporates a hexanoic acid backbone with a palmitoyl group, enhancing lipophilicity for membrane-associated peptides .
- 6-((S)-5-(tert-butoxy)-5-oxo-pentanamido)hexanoic acid: Used in branched peptide dendrimers .
Functional Group Modifications
Substituted Pentanoic Acid Derivatives
Compounds in the (S)-2-Fmoc-amino-pentanoic acid series () include:
Key Insight : Piperazinyl/piperidinyl substituents enhance solubility and enable targeted interactions with biological receptors .
Hydrazine and Carbazate Derivatives
- (S)-tert-Butyl 2-(2-Fmoc-amino-5-oxopentanoyl)hydrazinecarboxylate: Used in cleavable linkers for drug conjugates (92% yield, ¹H NMR δ 1.44 ppm for tBu) .
Peptide Conjugates and Hybrids
Biological Activity
5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid, also known by its CAS number 1799443-40-5, is a derivative of glutamic acid that exhibits significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.47 g/mol. The compound features a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are instrumental in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 425.47 g/mol |
| CAS Number | 1799443-40-5 |
| InChI Key | CYWWLVIEAOUXGW-HXUWFJFHSA-N |
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. It has been shown to influence:
- Apoptosis : Inducing programmed cell death in cancer cells.
- Cell Cycle Regulation : Modulating the progression of the cell cycle, potentially inhibiting tumor growth.
- Neuronal Signaling : Affecting neurotransmitter release and neuronal health.
1. Anti-infection Properties
This compound exhibits anti-infective properties against various pathogens, including:
- Bacterial Infections : Effective against strains resistant to conventional antibiotics.
- Viral Infections : Inhibitory effects on viruses such as HIV and Influenza.
2. Immunomodulatory Effects
The compound has been noted for its ability to modulate immune responses, influencing pathways such as:
- NF-κB Signaling : Critical for inflammatory responses.
- JAK/STAT Pathway : Important for cytokine signaling and immune regulation.
3. Metabolic Effects
Research indicates that it may play a role in metabolic regulation, particularly in:
- Glucose Metabolism : Enhancing insulin sensitivity.
- Lipid Metabolism : Potentially reducing lipid accumulation in adipose tissue.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxic effects on breast cancer cell lines.
- Findings : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values indicating potent anti-cancer activity.
-
Immunological Study :
- Objective : Assess effects on T-cell activation.
- Findings : Enhanced proliferation and cytokine production in CD4+ T-cells upon treatment with the compound.
-
Metabolic Study :
- Objective : Investigate effects on glucose uptake in muscle cells.
- Findings : Increased glucose uptake was noted, suggesting potential benefits for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
